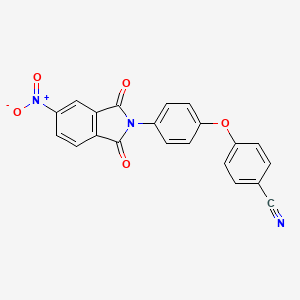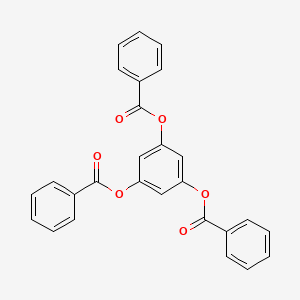
(1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate
Übersicht
Beschreibung
(1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused ring structure consisting of two benzene rings. The presence of bromine atoms and a nitrobenzoate group in its structure makes it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate typically involves the reaction of 1,6-dibromonaphthalene with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine atoms and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,6-Dibromo-2-naphthol: This compound is structurally similar but lacks the nitrobenzoate group.
2-Nitronaphthalene: Similar in having a nitro group but differs in the position and presence of bromine atoms.
Uniqueness: (1,6-Dibromonaphthalen-2-yl) 2-nitrobenzoate is unique due to the combination of bromine atoms and a nitrobenzoate group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2NO4/c18-11-6-7-12-10(9-11)5-8-15(16(12)19)24-17(21)13-3-1-2-4-14(13)20(22)23/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROMERMMMKLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride](/img/structure/B3824776.png)

![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
![[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate](/img/structure/B3824788.png)
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B3824791.png)


![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
![4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE](/img/structure/B3824831.png)
![4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE](/img/structure/B3824837.png)

![3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824856.png)
![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)
